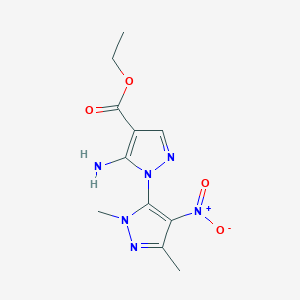
4-(Chloromethyl)-2-(thiophen-2-yl)-1,3-oxazole
Descripción general
Descripción
4-(Chloromethyl)-2-(thiophen-2-yl)-1,3-oxazole, or CMTO, is an organic compound with a wide range of applications in the scientific research field. It is a heterocyclic compound, containing both a thiophene ring and an oxazole ring, and is structurally related to the thiophene-2-carboxaldehyde (T2CA) family of compounds. It is a versatile compound, used in a variety of research applications, including drug development, organic synthesis, and nanomaterials.
Aplicaciones Científicas De Investigación
CMTO has a wide range of scientific research applications. It has been used in the development of novel drugs, as well as in the synthesis of organic compounds. It has also been used in the synthesis of nanomaterials, such as nanotubes, nanowires, and nanoparticles. In addition, CMTO has been used in the synthesis of polymers and in the fabrication of sensors.
Mecanismo De Acción
The mechanism of action of CMTO is not yet fully understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of drugs, thereby preventing the breakdown of drugs in the body. This can be beneficial in the development of novel drugs, as it allows for increased bioavailability of the drug.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMTO are not yet fully understood. However, it is believed to have a number of beneficial effects, including antioxidant activity, anti-inflammatory activity, and anti-cancer activity. In addition, CMTO has been shown to have an inhibitory effect on the enzymes involved in the metabolism of drugs, which can be beneficial in the development of novel drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CMTO has a number of advantages for laboratory experiments. It is a versatile compound, which can be used in a variety of research applications, including drug development, organic synthesis, and nanomaterials. In addition, it is relatively easy to synthesize, and can be synthesized in a variety of ways. However, there are also some limitations to using CMTO in laboratory experiments. For example, it is not yet fully understood how it works, and it is not yet known what its long-term effects are.
Direcciones Futuras
There are a number of potential future directions for CMTO research. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. In addition, further research could be done into its potential use in the development of novel drugs, as well as its potential use in the synthesis of polymers and nanomaterials. Finally, further research could be done into its potential use in the fabrication of sensors and other devices.
Propiedades
IUPAC Name |
4-(chloromethyl)-2-thiophen-2-yl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNOS/c9-4-6-5-11-8(10-6)7-2-1-3-12-7/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMYYMAMKHZVSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=CO2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368887 | |
| Record name | 4-(Chloromethyl)-2-(thiophen-2-yl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-(thiophen-2-yl)-1,3-oxazole | |
CAS RN |
54679-74-2 | |
| Record name | 4-(Chloromethyl)-2-(thiophen-2-yl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


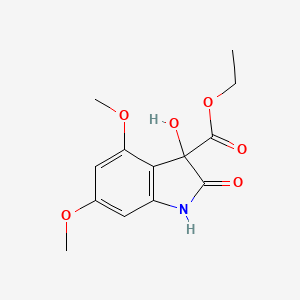

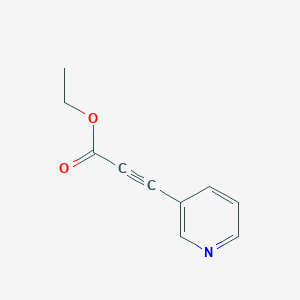
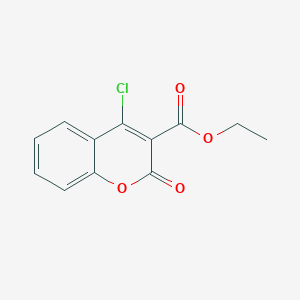

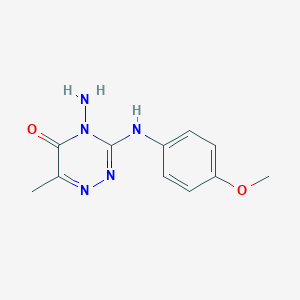
![2-[4-(2-Fluorobenzyl)piperazino]ethan-1-ol](/img/structure/B1621314.png)
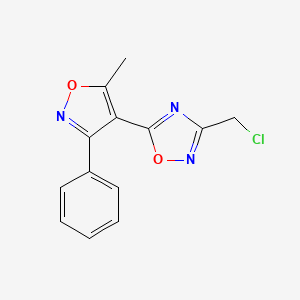
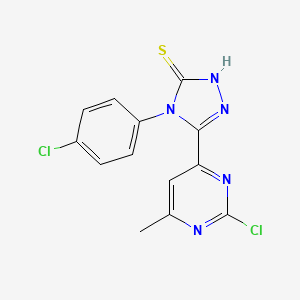
![Ethyl 3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B1621318.png)
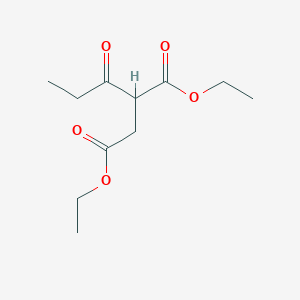
![1-[(2-Hydroxy-1-naphthyl)(2-methoxyphenyl)methyl]-2-naphthol](/img/structure/B1621320.png)
